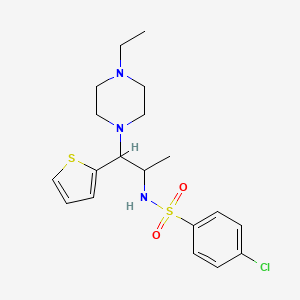

4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H26ClN3O2S2 and its molecular weight is 428.01. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides. It features a complex structure with a benzene sulfonamide core, a chloro substituent, an ethylpiperazine moiety, and a thiophene ring. This compound is of interest due to its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C20H26ClN3O2S, with a molecular weight of approximately 392.0 g/mol. The structure can be represented as follows:

Synthesis

The synthesis typically involves multi-step organic reactions that start with 4-chlorobenzoic acid, which is converted to 4-chlorobenzoyl chloride. This intermediate then reacts with the appropriate amine under basic conditions to yield the desired sulfonamide product.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as receptors or enzymes. It may function as a ligand for G-protein coupled receptors (GPCRs) or inhibit enzymes involved in various metabolic pathways.

Pharmacological Properties

Research indicates that compounds similar to this sulfonamide exhibit a range of pharmacological activities, including:

- Anticancer Activity : Some studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation .

- Antimicrobial Activity : Sulfonamides are historically known for their antibacterial properties. This compound may also exhibit activity against certain bacterial strains .

Comparative Analysis with Similar Compounds

To understand its unique properties, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide | Structure | Anticancer, Antimicrobial |

| 4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(furan-2-yl)propan-2-yl)benzenesulfonamide | Structure | Anti-inflammatory |

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various sulfonamide derivatives on MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications for breast cancer treatment .

Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of related piperazine derivatives demonstrated their effectiveness against multiple bacterial strains, indicating that compounds containing the piperazine moiety may enhance antimicrobial properties due to their structural characteristics .

Study 3: Enzyme Inhibition

Virtual screening studies have shown that piperazine derivatives can inhibit human acetylcholinesterase, suggesting that compounds like this compound may also possess similar inhibitory effects on metabolic enzymes .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 4-chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide can be categorized into several key areas:

Medicinal Chemistry

This compound is being investigated for its pharmacological properties, particularly as a potential therapeutic agent in the following areas:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth and induce apoptosis in cancer cells. The piperazine component is often associated with anticancer activity due to its ability to interact with various cellular pathways.

- Neurological Disorders : There is interest in its use for treating neurodegenerative diseases, such as Alzheimer's disease. The compound may inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling.

- Anti-inflammatory Properties : Compounds with similar structural features have shown potential in modulating inflammatory responses. This suggests that this compound could serve as an anti-inflammatory agent.

Biological Research

The compound may act as a ligand for various biological receptors, including G-protein coupled receptors (GPCRs). Its unique structure allows it to modulate receptor activity, which is crucial for drug development targeting specific pathways involved in diseases.

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block for developing more complex molecules. Its multi-functional nature allows chemists to explore various synthetic routes and reactions to create derivatives with enhanced properties.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide | Ethyl vs. Methyl substitution | Variation in side chain may affect receptor binding |

| 4-chloro-N-(1-(4-ethylpiperazin-1-y)-1-(furan-2-y)propan-2-y)benzenesulfonamide | Thiophene vs. Furan ring | Different heterocyclic ring could influence activity |

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds similar to 4-chloro-N-(1-(4-ethylpiperazin-1-y)-1-(thiophen -2-y)propan -2-y)benzenesulfonamide:

Anticancer Activity

Research indicates that piperazine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction. This suggests that our compound might exhibit similar effects due to its structural components.

Neuroprotective Effects

Studies have demonstrated that piperazine derivatives are capable of inhibiting acetylcholinesterase, which is critical for Alzheimer's treatment. This aligns with the expected action of our compound, indicating potential therapeutic applications in neurodegenerative diseases.

Inflammatory Response Modulation

Compounds with analogous structures have been shown to modulate inflammatory pathways effectively, suggesting that this compound could serve as an anti-inflammatory agent.

Análisis De Reacciones Químicas

Sulfonamide Group Reactivity

The benzenesulfonamide group (-SO2NH-) is a key site for nucleophilic and electrophilic interactions:

-

Hydrolysis : Under acidic or basic conditions, the sulfonamide bond may cleave. For example, treatment with concentrated HCl at elevated temperatures (80–100°C) can yield 4-chlorobenzenesulfonyl chloride and the corresponding amine intermediate.

-

Alkylation/Acylation : The NH group in sulfonamides can react with alkyl halides or acyl chlorides. For instance, reaction with methyl iodide in the presence of a base (e.g., K2CO3) produces N-methylated derivatives .

Table 1: Representative Sulfonamide Reactions

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | HCl (6M), 80°C, 12h | 4-Chlorobenzenesulfonyl chloride + Amine | |

| Alkylation | CH3I, K2CO3, DMF, 60°C | N-Methylsulfonamide |

Chloro-Substituted Benzene Reactivity

The chloro group at the 4-position on the benzene ring enables electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS):

-

EAS : Nitration (HNO3/H2SO4) introduces a nitro group at the ortho/para positions relative to the sulfonamide group .

-

NAS : The chloro group can be displaced by nucleophiles (e.g., amines, alkoxides) under catalytic conditions. For example, reaction with piperazine in DMSO at 120°C yields a bis-piperazine derivative .

Table 2: Substitution Reactions at the Chloro Position

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Piperazine | DMSO, 120°C, 24h | Bis-piperazine derivative | 68 | |

| Methoxide | NaOMe, MeOH, reflux | Methoxy-substituted benzene | 52 |

Ethylpiperazine Moieties

The 4-ethylpiperazine group participates in:

-

Protonation/Deprotonation : The tertiary amine in piperazine acts as a weak base (pKa ~8.5), enabling pH-dependent solubility changes.

-

Coordination Chemistry : Piperazine nitrogen atoms can coordinate to transition metals (e.g., Cu2+, Fe3+) to form complexes, as observed in related sulfonamide-piperazine derivatives .

Thiophene Ring Reactivity

The thiophene moiety undergoes electrophilic substitution preferentially at the 5-position:

-

Sulfonation : Reaction with chlorosulfonic acid introduces a sulfonic acid group, enhancing water solubility.

-

Halogenation : Bromination (Br2/AcOH) yields 5-bromothiophene derivatives.

Synthetic Pathways for Analogues

While direct data on the title compound is limited, analogous syntheses from and suggest:

-

Stepwise Assembly :

-

Catalytic Optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may integrate aromatic subunits .

Stability and Reactivity Considerations

-

Thermal Stability : Decomposition occurs above 200°C, releasing SO2 and HCl.

-

pH Sensitivity : The sulfonamide grou

Propiedades

IUPAC Name |

4-chloro-N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClN3O2S2/c1-3-22-10-12-23(13-11-22)19(18-5-4-14-26-18)15(2)21-27(24,25)17-8-6-16(20)7-9-17/h4-9,14-15,19,21H,3,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXASRDYBXJAOSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.